molecular formula C17H26N4O2 B2870503 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea CAS No. 2034341-71-2

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea

Cat. No.: B2870503
CAS No.: 2034341-71-2
M. Wt: 318.421
InChI Key: FDBSNIAYVCDDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Derivative: Starting with pyridine, the piperidine ring is formed through a series of reactions including hydrogenation and cyclization.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran moiety is introduced via nucleophilic substitution or other suitable reactions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
  • 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness

1-(oxan-4-yl)-3-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-17(20-15-6-11-23-12-7-15)19-13-14-4-9-21(10-5-14)16-3-1-2-8-18-16/h1-3,8,14-15H,4-7,9-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBSNIAYVCDDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.